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Compound of Interest

Compound Name: SM30 Protein

Cat. No.: B134567

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
cloning, expression, purification, and analysis of the recombinant 30 kDa spicule matrix protein
(SM30). The provided methodologies are foundational for researchers investigating
biomineralization, as well as for professionals in drug development exploring proteins involved
in calcification and related processes.

Introduction

The SM30 protein is a key component of the spicule matrix in sea urchins, playing a role in the
intricate process of biomineralization.[1][2] It is an acidic glycoprotein that is secreted by
primary mesenchyme cells during embryonic development.[2][3] Understanding the structure
and function of SM30 is crucial for elucidating the molecular mechanisms of skeleton formation.
[4] The production of recombinant SM30 protein is essential for in-depth functional and
structural studies. This document outlines the necessary protocols for its successful cloning,
expression, and purification.

Data Presentation

Successful expression and purification of recombinant SM30 can be monitored and quantified
at various stages. The following tables provide representative data for a typical expression and
purification workflow.
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Table 1: Expression of Recombinant SM30 in E. coli

. ] Total Soluble
Expressi Induction  Culture .
Host . Protein SM30
on Vector . Condition Volume . ]
Strain Yield Yield
System s (L)
(mglL) (mgiL)
0.5 mM
E. coli pET-28a(+) BL21(DE3) IPTG, 1 2500 50
18°C, 16h
Table 2: Purification of Recombinant His-tagged SM30
Purification Total Protein SM30 Protein . .
Purity (%) Yield (%)
Step (mg) (mg)
Clarified Lysate 50 50 ~2
Ni-NTA Affinity
5 4.5 >90
Chromatography
Size Exclusion
35 3.2 >08

Chromatography

Experimental Protocols
Cloning of SM30 cDNA into an Expression Vector

This protocol describes the amplification of the SM30 coding sequence from sea urchin cDNA

and its insertion into a bacterial expression vector.

Materials:

e Sea urchin embryo cDNA library

» Phusion High-Fidelity DNA Polymerase

o Forward and reverse primers for SM30 (including restriction sites)
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pET-28a(+) expression vector

Restriction enzymes (e.g., Ndel and Xhol)

T4 DNA Ligase

DH5a competent E. coli cells

LB agar plates with kanamycin
Protocol:
o PCR Amplification:

o Design primers to amplify the full-length coding sequence of SM30. Exclude the native
signal peptide sequence if secretion in the host is not intended or if an N-terminal tag is
used. Incorporate restriction sites (e.g., Ndel at the 5' end and Xhol at the 3' end) for
cloning into the pET-28a(+) vector.

o Set up a 50 pL PCR reaction using the sea urchin cDNA library as a template.

o Perform PCR with an initial denaturation at 98°C for 30 seconds, followed by 30 cycles of
98°C for 10 seconds, 60°C for 30 seconds, and 72°C for 1 minute, with a final extension at
72°C for 10 minutes.

o Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
e Vector and Insert Preparation:
o Purify the PCR product using a PCR purification Kkit.

o Digest both the purified PCR product and the pET-28a(+) vector with Ndel and Xhol
restriction enzymes at 37°C for 2 hours.

o Purify the digested vector and insert by gel electrophoresis and subsequent gel extraction.

e Ligation and Transformation:
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o Set up a ligation reaction with the digested SM30 insert and pET-28a(+) vector using T4
DNA Ligase. Incubate at 16°C overnight.

o Transform the ligation mixture into competent DH5a E. coli cells via heat shock.

o Plate the transformed cells on LB agar plates containing kanamycin and incubate
overnight at 37°C.

o Clone Verification:
o Select several colonies and perform colony PCR to screen for positive clones.

o Isolate plasmid DNA from positive colonies and confirm the insert by restriction digestion
and Sanger sequencing.

Expression of Recombinant SM30 Protein

This protocol details the expression of His-tagged SM30 in E. coli.

Materials:

pET-28a(+)-SM30 plasmid

E. coli BL21(DE3) competent cells

LB medium with kanamycin

Isopropy! 3-D-1-thiogalactopyranoside (IPTG)

Protocol:

e Transformation:

o Transform the pET-28a(+)-SM30 plasmid into competent E. coli BL21(DES3) cells.

o Plate on LB agar with kanamycin and incubate overnight at 37°C.

o Starter Culture:
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o Inoculate a single colony into 50 mL of LB medium with kanamycin.

o Grow overnight at 37°C with shaking.

e Large-Scale Expression:

o

Inoculate 1 L of LB medium with kanamycin with the overnight starter culture.

[¢]

Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

[¢]

Cool the culture to 18°C and induce protein expression by adding IPTG to a final
concentration of 0.5 mM.

[¢]

Continue to grow the culture at 18°C for 16 hours with shaking.
e Cell Harvesting:
o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C.

Purification of Recombinant SM30 Protein

This protocol describes the purification of His-tagged SM30 using immobilized metal affinity
chromatography (IMAC) followed by size exclusion chromatography (SEC).

Materials:

Cell pellet containing recombinant SM30

Lysis buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mM PMSF)

Wash buffer (50 mM Tris-HCI pH 8.0, 300 mM NaCl, 20 mM imidazole)

Elution buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM imidazole)

Ni-NTA agarose resin

SEC buffer (e.g., PBS)
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e Amicon Ultra centrifugal filters

Protocol:

e Cell Lysis:
o Resuspend the cell pellet in lysis buffer.
o Lyse the cells by sonication on ice.

o Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the
supernatant (clarified lysate).

e IMAC Purification:
o Equilibrate the Ni-NTA resin with lysis buffer.

o Load the clarified lysate onto the equilibrated resin and incubate for 1 hour at 4°C with
gentle mixing.

o Wash the resin with wash buffer to remove non-specifically bound proteins.
o Elute the His-tagged SM30 protein with elution buffer.
o Buffer Exchange and Concentration:

o Concentrate the eluted fractions and exchange the buffer to SEC buffer using Amicon
Ultra centrifugal filters.

e Size Exclusion Chromatography (SEC):
o Equilibrate a SEC column with SEC buffer.
o Load the concentrated, buffer-exchanged protein onto the column.
o Collect fractions and analyze by SDS-PAGE to identify those containing pure SM30.

o Purity Analysis and Storage:
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o Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue
staining.

o Determine the protein concentration using a Bradford assay or by measuring absorbance
at 280 nm.

o Store the purified protein at -80°C.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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